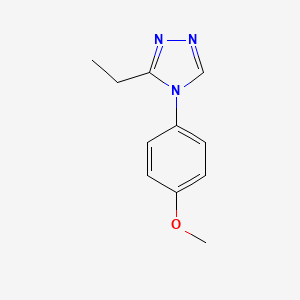
1-Chloro-2,5-dibromo-3,6-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,5-dibromo-3,6-difluorobenzene is an aromatic compound with the molecular formula C6HClBr2F2 This compound is characterized by the presence of chlorine, bromine, and fluorine atoms attached to a benzene ring It is a colorless to pale yellow liquid that is sparingly soluble in water but soluble in organic solvents
准备方法
The synthesis of 1-Chloro-2,5-dibromo-3,6-difluorobenzene typically involves halogenation reactions. One common method is the stepwise halogenation of benzene derivatives. For instance, starting with a difluorobenzene compound, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. Chlorination can then be performed using chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
化学反应分析
1-Chloro-2,5-dibromo-3,6-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can be used in Suzuki or Heck coupling reactions to form biaryl compounds.
科学研究应用
1-Chloro-2,5-dibromo-3,6-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is used in the synthesis of bioactive molecules, including potential drug candidates for various diseases.
作用机制
The mechanism of action of 1-Chloro-2,5-dibromo-3,6-difluorobenzene in chemical reactions typically involves the activation of the benzene ring by the electron-withdrawing halogen atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
相似化合物的比较
1-Chloro-2,5-dibromo-3,6-difluorobenzene can be compared with other halogenated benzene derivatives such as:
1-Chloro-2,5-difluorobenzene: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
1,4-Dibromo-2,5-difluorobenzene: Similar in structure but lacks the chlorine atom, affecting its reactivity and applications.
1-Bromo-2,5-dichloro-4-fluorobenzene: Contains different halogen substitutions, leading to variations in chemical behavior and uses.
属性
分子式 |
C6HBr2ClF2 |
|---|---|
分子量 |
306.33 g/mol |
IUPAC 名称 |
1,4-dibromo-3-chloro-2,5-difluorobenzene |
InChI |
InChI=1S/C6HBr2ClF2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H |
InChI 键 |
XMMXOYLGLZDQIN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)F)Cl)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B13106605.png)
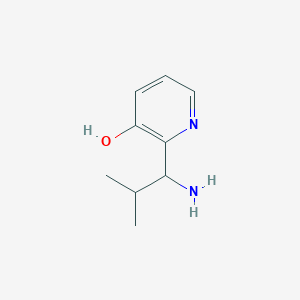
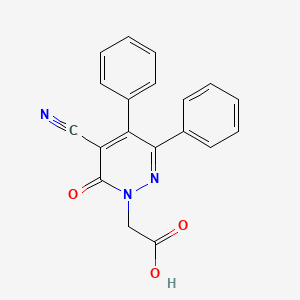
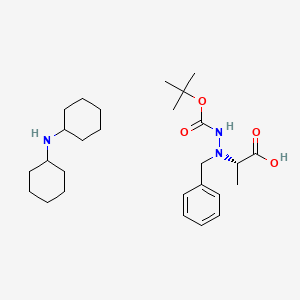
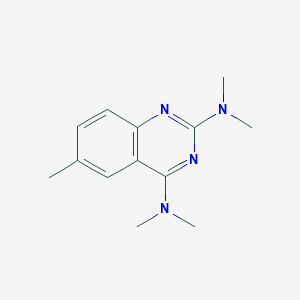

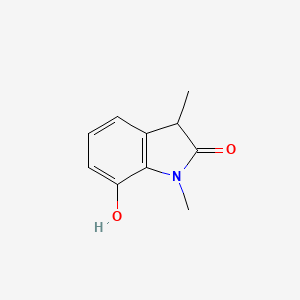
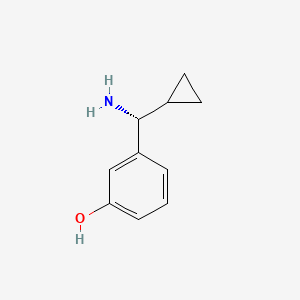
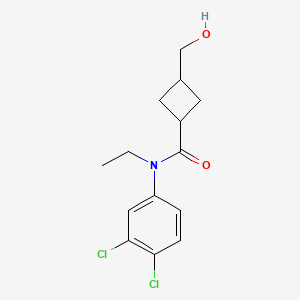
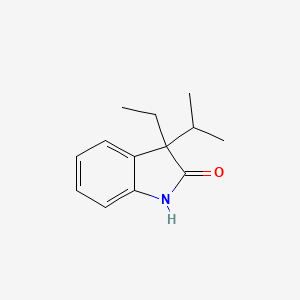
![6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13106670.png)
![3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B13106672.png)

